2-(Methylsulfonyl)benzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like benzenesulfonyl chloride involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular weight of 2-(Methylsulfonyl)benzenesulfonyl chloride is 254.7 g/mol .Chemical Reactions Analysis
Benzenesulfonyl chloride, a similar compound, is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis
The density of 2-(Methylsulfonyl)benzenesulfonyl chloride is 1.517g/cm3 . Its boiling point is 442ºC at 760 mmHg .Scientific Research Applications
Synthesis and Material Preparation
2-(Methylsulfonyl)benzenesulfonyl chloride is utilized as a key building block in the synthesis of various drug candidates. A scalable process for its preparation involves a four-step sequence starting from 1,2-dichlorobenzene and methanethiol, demonstrating its utility in large-scale pharmaceutical manufacturing (Meckler & Herr, 2012).
Chemical Synthesis Techniques
In chemical synthesis, 2-(Methylsulfonyl)benzenesulfonyl chloride is synthesized using aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This process highlights its role in the efficient production of sulfonyl chlorides, which are significant in various chemical synthesis pathways (Kim, Ko, & Kim, 1992).
Molecular and Electronic Structure Analysis
Research into the molecular and electronic structure of compounds related to 2-(Methylsulfonyl)benzenesulfonyl chloride provides insights into their chemical behavior. For instance, studies involving sterically hindered isomeric forms of the compound reveal details about their crystal structure and kinetics, aiding in understanding their potential applications in various chemical processes (Rublova et al., 2017).
Development of Magnetic Reagents
The compound is involved in the development of recyclable magnetic reagents used in methylation/alkylation of carboxylic acids. This represents its potential in creating more sustainable and efficient chemical processes (Faisal et al., 2017).
Catalysis and Reaction Media
2-(Methylsulfonyl)benzenesulfonyl chloride is used in Friedel-Crafts sulfonylation reactions, showcasing its role in enhancing the reactivity and yield of diaryl sulfones. Its involvement in such reactions underlines its importance in developing novel catalysis methods (Nara, Harjani, & Salunkhe, 2001).
Zeolite Catalysis
The compound's use in zeolite-catalyzed sulfonylation of benzenes illustrates its application in heterogeneous catalysis, an area of significant interest in green chemistry (Laidlaw et al., 2002).
Synthesis of Novel Chemical Entities
It is used in the synthesis of novel chemical entities such as penoxsulam, highlighting its role in the development of new chemical products (Huang et al., 2019).
Safety And Hazards
Future Directions
Sulfonyl fluorides, a related group of compounds, have emerged as the workhorse functional group, with diverse applications being reported. The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
properties
IUPAC Name |
2-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJTUCSESGEMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370614 | |
Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)benzenesulfonyl chloride | |
CAS RN |
89265-35-0 | |
Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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